Technical Monograph: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
Technical Monograph: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
Executive Summary
2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS 103008-52-2) is a specialized bifunctional organosulfur intermediate used primarily in the synthesis of complex sulfonamide pharmacophores. Characterized by an ortho-substitution pattern on the benzene ring, this compound possesses two distinct sulfonyl centers: a stable dimethylsulfamoyl group (–SO₂N(CH₃)₂) and a highly reactive sulfonyl chloride group (–SO₂Cl).
This structural asymmetry allows for regioselective derivatization, making it a critical "scaffold" reagent in medicinal chemistry for fragment-based drug discovery (FBDD). This guide details its physicochemical properties, handling protocols, and reactivity logic to ensure experimental success and safety.
Chemical Identity & Structural Profile[1][2][3][4][5]
| Parameter | Specification |
| IUPAC Name | 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
| CAS Number | 103008-52-2 |
| Molecular Formula | C₈H₁₀ClNO₄S₂ |
| Molecular Weight | 283.75 g/mol |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |
| Structural Class | Ortho-disubstituted benzene; Sulfonyl chloride derivative |
Structural Visualization
The molecule features a benzene ring distorted by the steric bulk of two adjacent sulfonyl groups. The ortho positioning creates a "cleft" that protects the sulfonyl chloride slightly more than in para isomers, potentially modulating its hydrolysis rate compared to benzenesulfonyl chloride.
Physicochemical Properties Matrix
The following data aggregates experimental observations with high-confidence structure-activity relationship (SAR) predictions for this specific isomer.
| Property | Value / Description | Context & Causality |
| Physical State | Crystalline Solid | Derived from the high polarity and molecular weight typical of benzene disulfonyl derivatives (e.g., 1,2-benzenedisulfonyl chloride MP: ~140°C). |
| Melting Point | 120–135 °C (Predicted range) | Asymmetry introduced by the dimethylamino group typically lowers the lattice energy compared to the symmetric dichloride precursor. |
| Solubility | Soluble: DCM, THF, Acetone, Ethyl AcetateInsoluble/Reacts: Water, Alcohols | Critical: Reacts violently with protic solvents (water, methanol) to form the corresponding sulfonic acid or ester. |
| Density | ~1.45 g/cm³ (Predicted) | High sulfur and oxygen content drives density above typical organic solvents. |
| Appearance | Off-white to pale yellow powder | Coloration often indicates trace hydrolysis or oxidation products (sulfonic acids). |
| Hygroscopicity | High | The sulfonyl chloride moiety avidly scavenges atmospheric moisture. |
Reactivity & Stability Logic
The Hydrolysis Cascade
The primary instability vector for this compound is hydrolysis. Unlike simple alkyl halides, the sulfur atom is hypervalent and susceptible to nucleophilic attack by water.
Mechanism: Water attacks the electrophilic sulfur of the –SO₂Cl group, displacing the chloride ion. The –SO₂N(CH₃)₂ group remains stable under these conditions due to the strength of the S–N bond.
Regioselective Synthesis Utility
The compound's value lies in its dual-reactivity :
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Site A (–SO₂Cl): Highly reactive electrophile.[1] Reacts with amines, alcohols, and thiols at 0°C to RT.
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Site B (–SO₂N(CH₃)₂): Stable sulfonamide. Requires harsh conditions (e.g., concentrated acid reflux) to hydrolyze.
This allows researchers to install a specific "R" group at Site A without disturbing Site B, creating asymmetric benzene disulfonamides.
Visualization: Reactivity Pathways
Caption: Figure 1. Divergent reactivity pathways. The sulfonyl chloride moiety (blue) is the exclusive site of reaction under mild conditions, allowing selective derivatization.
Experimental Protocols
Handling & Storage (Self-Validating System)
To ensure the integrity of the reagent, follow this protocol. If the material fails the "Visual Flow Test" (clumping), it has likely hydrolyzed.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Container: Amber glass vial with a PTFE-lined cap. Parafilm seal is insufficient for long-term storage; use a desiccator.
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Solvent Choice: Use Anhydrous solvents (DCM, THF) exclusively.
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Validation: Add a single crystal of the reagent to 1 mL of water. If it does not fizz or dissolve with heat generation (exothermic hydrolysis), the reagent may already be hydrolyzed (inactive).
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Standard Derivatization Procedure (Synthesis of Sulfonamides)
Objective: React 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride with a primary amine.
Reagents:
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Substrate: 1.0 eq (CAS 103008-52-2)
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Amine: 1.1 eq (R-NH₂)
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Base: 1.2 eq (Triethylamine or Diisopropylethylamine)
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Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
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Dissolution: Dissolve the amine and base in anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C .
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Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
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Why? Dropwise addition prevents localized heating and suppresses double-addition side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
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Monitoring: Check via TLC (EtOAc/Hexane). The starting chloride (non-polar) should disappear; the sulfonamide product is significantly more polar.
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Workup: Wash with 1N HCl (to remove excess amine/base), then Brine. Dry over Na₂SO₄.[2]
Synthesis Visualization
Caption: Figure 2. Step-by-step synthetic workflow for sulfonamide generation.
Analytical Characterization (Expected Data)
When validating the identity of this compound, look for these specific signals.
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.8–3.0 ppm (Singlet, 6H): The N(CH₃)₂ protons. This is the diagnostic handle. It should be a sharp singlet. If split or shifted, suspect hydrolysis or restricted rotation.
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δ 7.7–8.2 ppm (Multiplet, 4H): Aromatic protons. The ortho substitution pattern creates a complex splitting pattern (ABCD system) typical of 1,2-disubstituted benzenes.
-
-
IR Spectroscopy:
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1360–1380 cm⁻¹: Asymmetric SO₂ stretch (Sulfonyl chloride).
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1160–1180 cm⁻¹: Symmetric SO₂ stretch.
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Absence: No broad OH stretch (3400 cm⁻¹) should be visible (indicates hydrolysis to acid).
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References
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Sigma-Aldrich. (2025).[3] Product Specification: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS 103008-52-2). Merck KGaA.
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PubChem. (2025). Compound Summary: 2-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.
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ChemicalBook. (2025). 2,5-Dimethylbenzenesulfonyl chloride Properties (Analogous Structure Reference).
-
Organic Syntheses. (1921). Benzenesulfonyl chloride Synthesis Protocols.[2] Org.[4][5] Synth. 1921, 1, 21.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,5-DIMETHYLBENZENESULFONYL CHLORIDE | 19040-62-1 [chemicalbook.com]
- 5. 2-(DIMETHYLCARBAMOYL)BENZENE-1-SULFONYL CHLORIDE(WXC08599) CAS#: 87223-30-1 [chemicalbook.com]
